molecular formula C12H14ClNO4 B6283045 [(tert-butoxy)carbonyl]amino 4-chlorobenzoate CAS No. 960287-60-9

[(tert-butoxy)carbonyl]amino 4-chlorobenzoate

Cat. No.: B6283045
CAS No.: 960287-60-9
M. Wt: 271.7
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Description

[(tert-butoxy)carbonyl]amino 4-chlorobenzoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a 4-chlorobenzoate moiety. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(tert-butoxy)carbonyl]amino 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with tert-butyl carbamate in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance .

Chemical Reactions Analysis

Types of Reactions

[(tert-butoxy)carbonyl]amino 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

    Catalysts: Palladium catalysts for cross-coupling reactions

Major Products Formed

Scientific Research Applications

[(tert-butoxy)carbonyl]amino 4-chlorobenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

[(tert-butoxy)carbonyl]amino 4-chlorobenzoate can be compared with other Boc-protected compounds:

List of Similar Compounds

  • tert-Butyl carbamate
  • Boc-protected amino acids
  • Carbobenzoxy (Cbz) protected amines

Properties

CAS No.

960287-60-9

Molecular Formula

C12H14ClNO4

Molecular Weight

271.7

Purity

89

Origin of Product

United States

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